
8-Chlorocaffeine
説明
8-Chlorocaffeine is a chemical compound with the linear formula C8H9ClN4O2 . It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
8-Chlorocaffeine has a molecular weight of 228.64 . It has 6 hydrogen bond acceptors and no hydrogen bond donors . Its polar surface area is 58 Å2, and its molar refractivity is 55.0±0.5 cm^3 .
Physical And Chemical Properties Analysis
8-Chlorocaffeine has a density of 1.6±0.1 g/cm^3, a boiling point of 425.4±55.0 °C at 760 mmHg, and a flash point of 211.1±31.5 °C . It has a molar volume of 142.7±7.0 cm^3 and a polarizability of 21.8±0.5 10-24 cm^3 .
科学的研究の応用
DNA Repair Inhibition
8-Chlorocaffeine has been studied for its role in inhibiting the dark repair of ultraviolet damage in DNA . This compound acts by inhibiting the excision enzyme of the dark repair system, which is crucial for the cellular response to DNA damage caused by UV radiation. This application is significant in molecular biology research, where understanding the mechanisms of DNA repair can lead to advancements in cancer treatment and genetic research.
Neuroscience Research
In neuroscience, 8-Chlorocaffeine is utilized to study adenosine receptor-mediated signal transduction . It helps in understanding the role of adenosine receptors in regulating sleep, cognitive processes, and the effects of sleep deprivation. This research is vital for developing therapeutic strategies for sleep disorders and cognitive impairments.
Cancer Treatment
Research has explored the use of 8-Chlorocaffeine in cancer treatment, particularly in the production of protein-associated DNA breaks in isolated nuclei from L1210 cells . This process is compared with those produced by topoisomerase II inhibitors, which are crucial in the study of chemotherapy drugs and their mechanisms.
Pharmacology
8-Chlorocaffeine is significant in pharmacological studies, especially in understanding the pharmacokinetics of caffeine and its derivatives . It aids in metabolic phenotyping and liver function testing, providing insights into the inter-individual variability in caffeine metabolism and its implications for drug interactions and disease states.
Biochemistry
In biochemistry, 8-Chlorocaffeine is used to study its binding to adenosine receptors and its effects on cellular processes . Its role in potentiating UV-induced chromosomal aberrations is also of interest, as it contributes to the understanding of mutagenesis and cellular responses to environmental stressors.
Environmental Science
The ecotoxicological evaluation of 8-Chlorocaffeine and its derivatives from simulated chlorination steps is crucial in environmental science . Understanding the impact of these compounds on aquatic ecosystems and their potential as water contaminants is essential for environmental protection and sustainability.
特性
IUPAC Name |
8-chloro-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGBJNNATDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197722 | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chlorocaffeine | |
CAS RN |
4921-49-7 | |
| Record name | 8-Chlorocaffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chlorocaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chlorocaffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLOROCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Research suggests that 8-Chlorocaffeine, similar to its analog 8-Methoxycaffeine (8-MOC), can induce single-strand breaks (SSBs), double-strand breaks (DSBs), and DNA-protein crosslinks (DPCs) in cellular DNA. [] This DNA damage appears to be transient and reversible upon drug removal. [] Additionally, 8-Chlorocaffeine exhibits a temperature-dependent enhancement of chromosomal aberration frequency induced by alkylating agents, particularly di- and trifunctional ones, in Chinese hamster cells. [] This effect is more pronounced at higher temperatures (37°C) and when administered immediately after the alkylating agent. []
ANone: 8-Chlorocaffeine (1,3,7-Trimethyl-8-chloro-3,7-dihydro-1H-purine-2,6-dione) possesses the molecular formula C8H9ClN4O2 and a molecular weight of 228.63 g/mol. While specific spectroscopic data is not provided in the given abstracts, characteristic peaks in NMR and IR spectroscopy can be expected due to the presence of methyl groups, a chlorine atom, and the purine ring system.
A: While 8-MOC demonstrates functional similarities to the topoisomerase II inhibitor ellipticine in inducing DNA damage, neither 8-MOC, caffeine, nor 8-Chlorocaffeine could stimulate the formation of a cleavable complex with purified L1210 topoisomerase II. [] This suggests that these methylated oxypurines might act on a different topoisomerase II form or require the natural chromatin environment within the nucleus for their activity. []
A: Yes, 8-Chlorocaffeine can be synthesized through electrochemical oxidation of caffeine using KCl as an electrolyte. [] This method offers an alternative to traditional chemical synthesis routes.
A: Yes, the binding affinity of xanthine derivatives to bovine serum albumin is influenced by their structure. [] Anionic xanthine species generally exhibit stronger interactions compared to their neutral counterparts. [] This suggests that electrostatic interactions play a crucial role in the binding process.
A: Studies in Chinese hamster cells show that the temperature during exposure to 8-Methoxycaffeine and 8-Chlorocaffeine significantly impacts their ability to induce chromosomal aberrations during specific cell cycle phases. [] This highlights the importance of considering temperature as a crucial factor when studying the genetic effects of these compounds.
A: Both caffeine and 8-Chlorocaffeine have demonstrated an ability to inhibit the dark repair of ultraviolet (UV) damage in DNA. [] The kinetics of this inhibition could offer insights into the mechanism by which these compounds interfere with DNA repair pathways.
A: Research indicates that analogs of xanthine can modulate the mutagenic effects of UV light. [] Understanding these interactions is crucial for assessing the potential risks and benefits associated with xanthine derivative exposure in combination with UV radiation.
A: Yes, 8-Chlorocaffeine serves as a versatile starting material in organic synthesis. For example, it can be reacted with various nucleophiles, including benzyl alcohols, [] to create a library of 8-benzyloxycaffeine analogs. [] These analogs can be further evaluated for their biological activity, such as inhibition of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. []
A: Researchers have successfully conjugated caffeine with eudesmanolides, a class of sesquiterpene lactones, using nitrogen-containing linkers. [] This approach allows for the creation of hybrid molecules potentially combining the biological properties of both caffeine and eudesmanolides.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




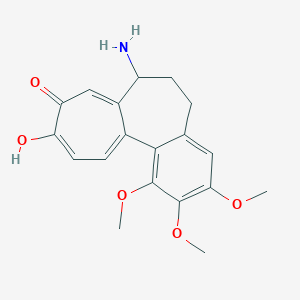



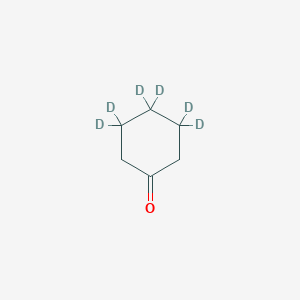


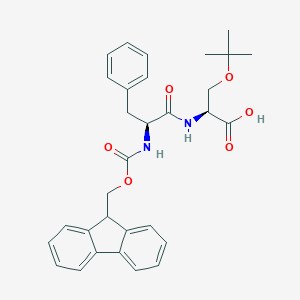
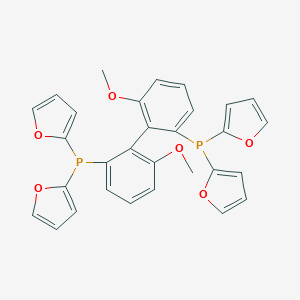
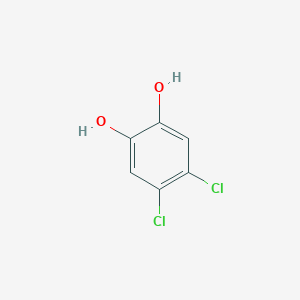

![[2-(tert-Butoxycarbonyl)-1-methylhydrazinyl]acetic acid](/img/structure/B118194.png)
